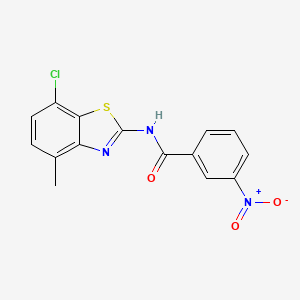

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3S/c1-8-5-6-11(16)13-12(8)17-15(23-13)18-14(20)9-3-2-4-10(7-9)19(21)22/h2-7H,1H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKUYDWDMOPEMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Chlorination and Methylation: The benzothiazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

Nitration: The nitro group is introduced into the benzamide moiety through nitration using concentrated nitric acid and sulfuric acid.

Coupling Reaction: Finally, the benzothiazole derivative is coupled with the nitrobenzamide under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic medium.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Scientific Research Applications

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several notable applications:

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism often involves the inhibition of essential enzymes in bacteria, leading to cell death.

- Anticancer Potential : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through modulation of signaling pathways such as AKT and ERK.

2. Biological Research

- Fluorescent Probes : Due to its unique photophysical properties, this compound is being investigated as a potential fluorescent probe for biological imaging.

3. Material Science

- Polymer Development : The compound's structure allows it to be utilized in the synthesis of new materials with specific properties, such as dyes or polymers with enhanced thermal stability.

Case Studies

Several studies have explored the biological effects and applications of this compound:

Antimicrobial Activity Study (2024)

Objective : To evaluate the efficacy against Gram-positive and Gram-negative bacteria.

Findings :

- Exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Anticancer Activity Evaluation (2023)

Objective : To assess cytotoxic effects on human breast cancer cells (MCF-7).

Findings :

- Showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.

Findings :

- Treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Benzothiazole and Benzamide Moieties

The compound’s structural analogs differ primarily in substituent type and positioning, influencing reactivity, solubility, and bioactivity. Key comparisons include:

Key Observations :

- Nitro vs.

- Benzodithiazine vs. Benzothiazole : The 1,1-dioxo-benzodithiazine system in introduces sulfone groups, increasing polarity and altering hydrogen-bonding capacity relative to the benzothiazole core.

- Thiazole Derivatives : The thiazole-based analog in shares a nitro group but incorporates a methoxy-substituted phenyl ring, which may enhance solubility via hydrophilic interactions.

Spectroscopic Comparisons :

- IR Spectroscopy : The nitro group in the target compound would exhibit asymmetric/symmetric stretching near 1520 cm⁻¹ and 1340 cm⁻¹, distinct from the sulfone peaks (1345–1155 cm⁻¹) in .

- NMR: The methyl group at position 4 on benzothiazole (δ ~2.40 ppm in ) and nitro-induced deshielding in aromatic protons (δ ~8.2–8.5 ppm) are critical diagnostic markers.

Structural Planarity and Intermolecular Interactions

- Planarity : The target compound’s benzothiazole and benzamide moieties are expected to adopt near-planar conformations, as seen in , facilitating π-π stacking and hydrogen bonding (N–H⋯O/N interactions).

- Crystal Packing : Analog exhibited N–H⋯N and C–H⋯O interactions, while sulfone-containing derivatives relied on N–H⋯O hydrogen bonds. The nitro group may introduce additional dipole interactions.

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic compound belonging to the benzothiazole class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₉ClN₄O₂S, with a molecular weight of approximately 310.75 g/mol. The compound features a benzothiazole moiety substituted with a chloro and methyl group, along with a nitro group attached to the benzamide structure. This unique arrangement contributes to its biological activity.

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. This compound has shown potential against various bacterial strains, including multidrug-resistant (MDR) bacteria. A study demonstrated that compounds with similar structures could inhibit the growth of Acinetobacter baumannii and Pseudomonas aeruginosa, both critical pathogens on the WHO priority list for antibiotic resistance .

Anticancer Activity

Benzothiazole derivatives are increasingly recognized for their anticancer properties. A related study highlighted that compounds structurally similar to this compound significantly inhibited cancer cell proliferation in various human cancer cell lines (A431 and A549) through mechanisms involving apoptosis and cell cycle arrest . The compound's ability to modulate signaling pathways such as AKT and ERK was also noted, indicating its potential as a dual-action anticancer agent .

The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and interaction with specific molecular targets. For instance:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes involved in critical cellular processes, thereby disrupting their function.

- Cellular Pathways : It influences key signaling pathways associated with cell survival and proliferation, particularly in cancer cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of benzothiazole derivatives:

| Study | Focus | Findings |

|---|---|---|

| Kamal et al. (2010) | Antitumor activity | Identified significant inhibition of A431 and A549 cell lines. |

| El-Helby et al. (2019) | Anti-inflammatory effects | Demonstrated reduced levels of inflammatory cytokines IL-6 and TNF-α in treated macrophages. |

| Mokesch et al. (2020) | Antimicrobial activity | Showed effectiveness against various MDR bacterial strains. |

Q & A

Q. What are the standard synthetic protocols for N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic acyl substitution between 3-nitrobenzoyl chloride and 7-chloro-4-methyl-1,3-benzothiazol-2-amine in pyridine or dichloromethane. Optimization involves:

- Temperature control : Room temperature or mild heating (40–60°C) to minimize side reactions.

- Solvent selection : Pyridine acts as both solvent and acid scavenger, improving reaction efficiency .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion.

- Purification : Recrystallization from methanol or ethanol enhances purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and C NMR confirm molecular structure and substituent positions (e.g., nitro group at C3 of benzamide) .

- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O/N interactions) .

- Elemental analysis : Validates stoichiometric composition (C, H, N, S, Cl) .

- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm) .

Q. How is purity assessed during synthesis, and what analytical thresholds are critical?

Purity is evaluated via:

- TLC : values compared to standards; deviations indicate impurities .

- Melting point (MP) : Sharp MP ranges (e.g., 279–281°C) confirm crystallinity and homogeneity .

- HPLC-MS : Detects trace impurities (<0.5% area under the curve) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies (e.g., rotational isomerism in NMR vs. static XRD structures) require:

- Dynamic NMR analysis : Variable-temperature studies to assess conformational exchange .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H···H, H···O) to explain packing discrepancies .

- DFT calculations : Compares theoretical and experimental bond lengths/angles to validate structural models .

Q. What computational strategies predict the compound’s bioactivity and binding modes?

- Molecular docking : Uses software like AutoDock Vina to simulate binding to targets (e.g., PFOR enzyme) based on nitro and benzothiazole pharmacophores .

- DFT at B3LYP/6-311G(d) : Computes frontier molecular orbitals (HOMO-LUMO) to predict reactivity and electrostatic potential (MEP) maps for interaction sites .

- Molecular dynamics (MD) : Simulates ligand-protein stability in physiological conditions (e.g., solvation effects) .

Q. How do intermolecular interactions influence crystallization and stability?

Crystal packing is stabilized by:

- Classical hydrogen bonds : N–H···N/O dimers (e.g., centrosymmetric dimers in benzothiazole derivatives) .

- Non-classical interactions : C–H···O/F and π-π stacking, analyzed via XRD and Hirshfeld surfaces .

- Thermal analysis (DSC/TGA) : Determines decomposition thresholds (e.g., >250°C for nitrobenzamides) .

Q. What methodologies guide structure-activity relationship (SAR) studies for derivatives?

- Functional group substitution : Replace nitro with sulfonyl or morpholine groups to modulate electron density .

- Bioisosteric replacement : Swap benzothiazole with thienopyridine to enhance solubility .

- Pharmacokinetic profiling : Assess logP (via shake-flask method) and metabolic stability (microsomal assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.